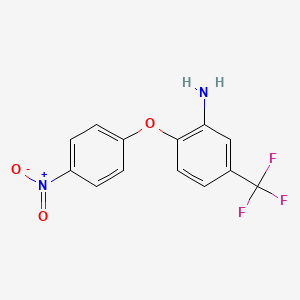
Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzene ring substituted with an amine group, a nitrophenoxy group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step usually involves the coupling of the nitrophenoxy group to the benzene ring under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and amine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzene derivatives .
Aplicaciones Científicas De Investigación
Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the nitrophenoxy group can participate in specific chemical interactions. These interactions can modulate biological pathways and lead to the desired effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzeneamine, 2-(4-nitrophenoxy)-: Lacks the trifluoromethyl group, resulting in different chemical properties.
Benzeneamine, 2-(trifluoromethyl)-: Lacks the nitrophenoxy group, affecting its reactivity and applications.
Benzeneamine, 4-nitrophenoxy-5-(trifluoromethyl)-: Similar structure but different substitution pattern, leading to variations in chemical behavior.
Uniqueness
Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- is unique due to the combination of the trifluoromethyl and nitrophenoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
24276-91-3 |
|---|---|
Fórmula molecular |
C13H9F3N2O3 |
Peso molecular |
298.22 g/mol |
Nombre IUPAC |
2-(4-nitrophenoxy)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)8-1-6-12(11(17)7-8)21-10-4-2-9(3-5-10)18(19)20/h1-7H,17H2 |
Clave InChI |
RAJUPQAENBFSSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















